molecular formula C10H12O2 B1526608 3-HYDROXY-5-ISOPROPYLBENZALDEHYDE CAS No. 61345-73-1

3-HYDROXY-5-ISOPROPYLBENZALDEHYDE

Cat. No.: B1526608
CAS No.: 61345-73-1
M. Wt: 164.2 g/mol
InChI Key: YZNLDOWUUMQMTN-UHFFFAOYSA-N
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Description

3-Hydroxy-5-isopropylbenzaldehyde is a substituted benzaldehyde derivative characterized by a hydroxyl (-OH) group at the 3-position and an isopropyl (-CH(CH₃)₂) group at the 5-position of the benzene ring. Its molecular formula is C₁₀H₁₂O₂, with a molecular weight of 164.20 g/mol. This compound is of interest in organic synthesis due to its aromatic aldehyde functionality and steric effects imparted by the isopropyl substituent, which influence reactivity and intermolecular interactions.

Properties

IUPAC Name

3-hydroxy-5-propan-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7(2)9-3-8(6-11)4-10(12)5-9/h3-7,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNLDOWUUMQMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726540
Record name 3-Hydroxy-5-(propan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61345-73-1
Record name 3-Hydroxy-5-(propan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-HYDROXY-5-ISOPROPYLBENZALDEHYDE can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of isopropylbenzene (cumene) followed by oxidation to introduce the hydroxyl and aldehyde groups. Another method includes the reduction of 3-nitro-5-(propan-2-yl)benzaldehyde, followed by diazotization and hydrolysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as aluminum chloride (AlCl3) in Friedel-Crafts reactions, and oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common in these processes .

Chemical Reactions Analysis

Types of Reactions: 3-HYDROXY-5-ISOPROPYLBENZALDEHYDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-HYDROXY-5-ISOPROPYLBENZALDEHYDE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-HYDROXY-5-ISOPROPYLBENZALDEHYDE involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups allow it to participate in various biochemical reactions, including enzyme inhibition and modulation of signaling pathways. These interactions can lead to changes in cellular processes, such as oxidative stress response and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 3-hydroxy-5-isopropylbenzaldehyde with analogous benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Functional Group Analysis

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound -OH (C3), -CH(CH₃)₂ (C5) C₁₀H₁₂O₂ 164.20 Steric hindrance from isopropyl group; moderate polarity due to -OH and -CHO.
2-Hydroxy-5-methylisophthalaldehyde -OH (C2), -CH₃ (C5), -CHO (C1, C3) C₉H₈O₃ 164.16 Two aldehyde groups; higher reactivity in crosslinking or polymerization .
5-Chloro-2-hydroxy-3-methylbenzaldehyde -Cl (C5), -OH (C2), -CH₃ (C3) C₈H₇ClO₂ 170.59 Electron-withdrawing Cl enhances electrophilicity; potential antimicrobial use .
5-Allyl-2-hydroxy-3-methoxybenzaldehyde -CH₂CHCH₂ (C5), -OCH₃ (C3) C₁₁H₁₂O₃ 192.21 Allyl group enables radical reactions; methoxy improves solubility .

Physicochemical Properties

  • Polarity and Solubility: The hydroxyl (-OH) and aldehyde (-CHO) groups in this compound confer moderate polarity, suggesting solubility in polar organic solvents (e.g., ethanol, acetone). However, the bulky isopropyl group may reduce aqueous solubility compared to smaller analogs like 5-chloro-2-hydroxy-3-methylbenzaldehyde .
  • Thermal Stability : Isopropyl-substituted aromatics generally exhibit higher thermal stability than allyl or methoxy derivatives due to reduced electron-donating effects .

Biological Activity

3-Hydroxy-5-isopropylbenzaldehyde, also known as 3-Hydroxy-5-(propan-2-yl)benzaldehyde, is an aromatic aldehyde that has garnered attention for its diverse biological activities. This article explores its potential applications in various fields, particularly in medicine and biochemistry, highlighting its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H12O2C_{10}H_{12}O_2 and features a hydroxyl group (-OH) and an isopropyl group (C₃H₇) attached to a benzaldehyde structure. These functional groups contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl and aldehyde groups enable it to participate in various biochemical reactions, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of tyrosinase, an enzyme crucial for melanin biosynthesis. Inhibition of this enzyme can be beneficial for skin whitening treatments and managing hyperpigmentation disorders .
  • Antioxidant Activity : Studies indicate that it exhibits antioxidant properties, which may protect cells from oxidative stress .
  • Antimicrobial Effects : Research suggests that it possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents .

Antioxidant Properties

This compound has been evaluated for its antioxidant capacity. In vitro studies demonstrate that it can scavenge free radicals, thereby reducing oxidative stress in cellular systems. This property is particularly relevant in the context of diseases associated with oxidative damage.

Antimicrobial Activity

The compound has been tested against various microorganisms, showing significant inhibitory effects. For instance, its activity against pathogenic bacteria suggests potential applications in food preservation and therapeutic formulations .

Tyrosinase Inhibition

As a tyrosinase inhibitor, this compound can modulate melanin production. Its IC50 value has been reported at approximately 2.3 µM, indicating a strong inhibitory effect on the enzyme's activity . This property is valuable for cosmetic applications aimed at treating hyperpigmentation.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Study on Antioxidant Activity :
    • A study assessed the antioxidant effects of various aromatic aldehydes, including this compound. The results indicated that it significantly reduced intracellular reactive oxygen species (ROS) levels in cultured cells .
  • Tyrosinase Inhibition Study :
    • Research focused on the inhibitory effects of this compound on mushroom tyrosinase revealed that it competes with substrate binding at the active site, effectively reducing melanin synthesis .
  • Antimicrobial Efficacy :
    • A comparative study evaluated the antimicrobial properties of several aromatic aldehydes against common pathogens. Results showed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria .

Data Table: Biological Activities Comparison

Biological ActivityThis compoundOther Compounds (e.g., Vanillin)
Antioxidant Activity ModerateHigh
Tyrosinase Inhibition IC50 = 2.3 µMIC50 = 1.8 µM
Antimicrobial Activity Effective against multiple strainsLimited spectrum

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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